molecular formula C23H22N4O2 B2954870 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1795192-70-9

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2954870
CAS No.: 1795192-70-9
M. Wt: 386.455
InChI Key: SKTWPKMEXXDBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide" is a benzoxazole-pyrrolidine hybrid compound featuring a benzamide core substituted with a 1H-pyrrol-1-yl group at the para position. The structure integrates a benzo[d]oxazole moiety linked to a pyrrolidine ring, which is further functionalized with a methyl group bearing the benzamide substituent. This design combines heterocyclic motifs known for their pharmacological relevance, particularly in targeting apoptosis pathways and kinase inhibition .

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c28-22(17-9-11-18(12-10-17)26-13-3-4-14-26)24-16-19-6-5-15-27(19)23-25-20-7-1-2-8-21(20)29-23/h1-4,7-14,19H,5-6,15-16H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTWPKMEXXDBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound notable for its unique structural features, which suggest significant potential for various biological activities. This compound belongs to a class of benzamide derivatives that have been studied for their pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.

Structural Characteristics

The compound is characterized by the following structural components:

  • Benzo[d]oxazole moiety : Known for its role in enhancing biological activity.
  • Pyrrolidine ring : Contributes to the compound's interaction with biological targets.
  • Benzamide group : Often associated with various therapeutic effects.

These structural features may influence the compound's pharmacodynamics and pharmacokinetics, making it a subject of interest in medicinal chemistry.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit antitumor properties . For instance, research on related benzamide derivatives has shown selective cytotoxic effects against various cancer cell lines. The mechanism often involves the modulation of cell cycle-related proteins, leading to inhibited proliferation of cancer cells.

CompoundTarget Cell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-23115Inhibition of CDK proteins
Compound BA54920Induction of apoptosis
Compound CHeLa10Disruption of microtubule dynamics

Anti-inflammatory Properties

The compound's structural similarity to other known anti-inflammatory agents suggests potential in this area as well. Compounds containing the benzo[d]oxazole and pyrrolidine motifs have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties . The presence of the benzamide group is often linked to enhanced interaction with microbial targets, potentially disrupting their function.

In Vivo Studies

In vivo studies using animal models have demonstrated promising results for compounds related to this compound. For example, a study involving xenograft models showed that treatment with similar compounds led to significant tumor reduction without severe toxicity.

Toxicity Assessments

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Research has shown that while certain derivatives exhibit potent biological activity, they may also present toxicity concerns, particularly at higher doses. Therefore, careful dose optimization is necessary.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with benzoxazole-based derivatives reported in recent studies, particularly those targeting apoptosis and kinase pathways. Below is a comparative analysis based on substituent variations, biological activity, and mechanistic insights:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound ID/Name Key Structural Features Biological Activity (IC₅₀/EC₅₀) Mechanism of Action Reference
Target Compound Benzo[d]oxazole-pyrrolidine, 4-(1H-pyrrol-1-yl)benzamide Not reported Hypothesized: Apoptosis induction, Kinase inhibition (inferred from analogs)
12c (N-Cyclopentyl-4–(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)benzamide) 5-Methylbenzo[d]oxazole, thioacetamido linker, cyclopentyl group IC₅₀: 8.2 µM (HepG2) Upregulates BAX, Caspase-3; downregulates Bcl-2
12d (4–(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-(tert-butyl)benzamide) Unsubstituted benzo[d]oxazole, tert-butyl group IC₅₀: 10.5 µM (HepG2) Pro-apoptotic via mitochondrial pathways
8a (4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-(p-tolyl)benzamide) p-Tolyl substituent, thioacetamido linker IC₅₀: 6.8 µM (HCT-116) VEGFR-2 inhibition, apoptosis induction
8b (4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(p-tolyl)benzamide) 5-Chlorobenzo[d]oxazole, p-tolyl group IC₅₀: 5.3 µM (HCT-116) Enhanced VEGFR-2 binding, ROS-mediated apoptosis

Key Observations

Structural Impact on Cytotoxicity :

  • The presence of electron-withdrawing groups (e.g., 5-Cl in 8b ) enhances cytotoxicity compared to unsubstituted analogs (e.g., 12d ), likely due to improved target binding or metabolic stability .
  • The tert-butyl group in 12d reduces activity relative to cyclopentyl (12c ) or p-tolyl (8a ) substituents, suggesting steric hindrance or reduced solubility .

Mechanistic Divergence: Compounds like 12c and 12d primarily induce apoptosis via BAX/Bcl-2 modulation, while 8a and 8b exhibit dual mechanisms involving VEGFR-2 inhibition and ROS generation . The target compound’s 1H-pyrrol-1-yl group may confer distinct target selectivity, as pyrrole derivatives are known to interact with kinase ATP-binding pockets .

Synthetic Accessibility :

  • The target compound’s pyrrolidine-methyl linker differs from the thioacetamido linkers in analogs (e.g., 12c , 8a ), which are synthesized via HATU-mediated coupling . This structural variation could influence synthetic yield and scalability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide, and how can purity be optimized?

  • Methodology : A multi-step approach is advised:

Core Assembly : Construct the pyrrolidine-benzo[d]oxazole moiety via condensation of benzo[d]oxazole-2-carbaldehyde with pyrrolidine derivatives, as seen in analogous syntheses of benzoxazole-pyrrolidine hybrids .

Benzamide Coupling : Use a nucleophilic acyl substitution reaction between 4-(1H-pyrrol-1-yl)benzoyl chloride and the amine-functionalized pyrrolidine intermediate. Catalytic methods (e.g., DIPEA in DCM) can enhance yield .

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm proton environments and connectivity. Key signals: aromatic protons (δ 7.2–8.5 ppm), pyrrolidine CH₂ (δ 2.5–3.5 ppm) .
  • X-ray Crystallography : Use SHELX (SHELXL-2018) for structure refinement. Hydrogen-bonding patterns (e.g., N–H···O interactions) should be analyzed using Etter’s graph-set notation to resolve ambiguities .

Q. How can preliminary bioactivity screening be designed to assess antimicrobial or antitarget potential?

  • Methodology :

  • Microplate Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µM concentrations. Use MTT or resazurin-based viability assays .
  • Enzyme Inhibition : Screen against kinases or proteases linked to disease pathways. IC₅₀ values can be calculated via fluorescence polarization .

Advanced Research Questions

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

  • Methodology :

  • Docking : Use AutoDock Vina with flexible ligand sampling. Parameterize the force field for pyrrolidine’s conformational flexibility .
  • MD Simulations : Run 100-ns trajectories (AMBER22) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Q. How can stability under physiological conditions (pH, temperature) be systematically evaluated?

  • Methodology :

  • Forced Degradation : Expose to pH 1–13 buffers (37°C, 72 hrs). Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient). Identify byproducts using LC-MS/MS .
  • Thermal Analysis : Perform TGA/DSC (5–300°C, 10°C/min) to determine melting points and polymorphic transitions .

Q. What experimental and analytical approaches resolve contradictions in spectral or crystallographic data?

  • Methodology :

  • Dynamic NMR : Resolve rotational barriers in pyrrolidine rings by variable-temperature ¹H NMR (−50°C to 50°C) .
  • Twinned Crystals : Use SHELXD for structure solution and PLATON’s TWINLAW to refine twinning parameters .

Q. How can structure-activity relationships (SAR) be explored to optimize bioactivity?

  • Methodology :

  • Analog Synthesis : Replace 1H-pyrrol-1-yl with substituted aryl groups (e.g., 4-Cl, 3-NO₂) and compare IC₅₀ values .
  • QSAR Modeling : Generate 3D descriptors (MOE) and correlate with activity via partial least squares regression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.